Phenol, 4,4'-sulfinylbis-

Vue d'ensemble

Description

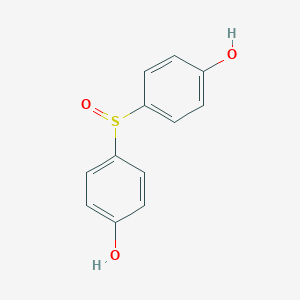

Phenol, 4,4'-sulfinylbis- is a useful research compound. Its molecular formula is C12H10O3S and its molecular weight is 234.27 g/mol. The purity is usually 95%.

The exact mass of the compound Phenol, 4,4'-sulfinylbis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4,4'-sulfinylbis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-sulfinylbis- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Phenol, 4,4'-sulfinylbis- (commonly referred to as Bisphenol S or BPS) is a synthetic compound that has gained attention due to its widespread use as an alternative to Bisphenol A (BPA) in various consumer products. This article focuses on the biological activity of BPS, examining its effects on human health, environmental impact, and potential applications in various fields.

Bisphenol S is characterized by its chemical structure, which includes two hydroxyphenyl groups linked by a sulfone group. It is often used in the production of epoxy resins and as a thermal catalyst in plastics manufacturing. The compound's formula is C12H10O4S, and it is known for its role as an endocrine disruptor and potential metabolic effects on human health.

Endocrine Disruption

BPS has been identified as an endocrine disruptor, which means it can interfere with hormonal functions in the body. Studies have shown that exposure to BPS may lead to alterations in estrogen signaling pathways, potentially affecting reproductive health. Research indicates that BPS can mimic estrogen in certain biological contexts, leading to concerns about its safety as a BPA substitute .

Metabolic Effects

Recent studies have highlighted the metabolic implications of BPS exposure. For instance, higher serum uric acid concentrations have been associated with increased BPS levels in boys, suggesting a possible link to metabolic disorders such as obesity and diabetes . Furthermore, BPS exposure has been linked to adverse effects on melanocyte function, which could have implications for skin health and pigmentation disorders .

Case Studies and Research Findings

- Human Health Studies : A study involving adolescents found that higher urinary concentrations of BPS were correlated with increased serum uric acid levels. This suggests a potential risk factor for developing metabolic syndrome among young boys .

- Reproductive Health : Research indicates that BPS exposure may disrupt normal reproductive functions by altering hormone levels. In vitro studies have demonstrated that BPS can influence ovarian function and may affect fertility outcomes .

- Environmental Impact : BPS is prevalent in wastewater and has been detected in various environmental matrices. Its persistence raises concerns about bioaccumulation and ecological toxicity. Studies indicate that aquatic organisms exposed to BPS exhibit altered reproductive behaviors and developmental issues .

Data Table: Summary of Biological Effects of BPS

Applications De Recherche Scientifique

Polymer Chemistry

Cross-Linking Agent

Phenol, 4,4'-sulfinylbis- is utilized as a cross-linking agent in the synthesis of high-performance polymers such as polyether sulfone and polyimide. These polymers exhibit exceptional thermal stability and mechanical strength, making them ideal for demanding applications in industries like aerospace and automotive engineering. The compound enhances the mechanical properties of the resulting materials through its ability to form robust networks during polymerization processes.

Table 1: Properties of Polymers Derived from Phenol, 4,4'-sulfinylbis-

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Excellent |

| Chemical Resistance | Good |

| Applications | Aerospace, Automotive |

Materials Science

Advanced Materials Development

In materials science, Phenol, 4,4'-sulfinylbis- is employed to create advanced materials that are lightweight yet strong. Its incorporation into composite materials enhances their durability and resistance to environmental degradation. The compound's unique chemical structure allows for modifications that can tailor material properties to specific applications.

Biological Research

Potential Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. Research indicates that it may facilitate targeted delivery of drugs to specific tissues or cells, improving therapeutic efficacy while minimizing side effects.

Antioxidant Properties

Phenol, 4,4'-sulfinylbis- exhibits notable antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related cellular damage. Studies have shown that this compound effectively scavenges free radicals, suggesting potential therapeutic applications in preventing diseases linked to oxidative stress.

Case Study 1: Polymer Performance Enhancement

A study demonstrated that incorporating Phenol, 4,4'-sulfinylbis- into epoxy formulations significantly improved thermal and mechanical properties compared to traditional epoxy systems. The research highlighted improvements in heat resistance and tensile strength under various environmental conditions.

Case Study 2: Antioxidant Activity Assessment

Research published in peer-reviewed journals evaluated the antioxidant capacity of Phenol, 4,4'-sulfinylbis-. The study employed various assays (e.g., DPPH radical scavenging) to quantify its effectiveness against common antioxidants like Vitamin C. Results indicated a competitive IC50 value of approximately 30 µM for Phenol, 4,4'-sulfinylbis-, showcasing its potential as a natural antioxidant agent.

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)sulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCACQIALULDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061958 | |

| Record name | Phenol, 4,4'-sulfinylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-34-1 | |

| Record name | 4,4′-Sulfinylbis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Sulfinylbisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Sulfinyldiphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-sulfinylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-sulfinylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-SULFINYLBISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5GGW97BAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.